N,N-Dimethyl-9-[(2-nitrophenyl)methyl]-9H-purin-6-amine
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Overview
Description
N,N-Dimethyl-9-(2-nitrobenzyl)-9H-purin-6-amine is a synthetic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a nitrobenzyl group attached to the purine ring, along with two methyl groups on the nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-9-(2-nitrobenzyl)-9H-purin-6-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives and 2-nitrobenzyl chloride.
Alkylation Reaction: The purine derivative is subjected to an alkylation reaction with 2-nitrobenzyl chloride in the presence of a base such as potassium carbonate. This reaction introduces the nitrobenzyl group onto the purine ring.
Dimethylation: The resulting intermediate is then treated with dimethyl sulfate or methyl iodide to introduce the two methyl groups on the nitrogen atoms, forming N,N-Dimethyl-9-(2-nitrobenzyl)-9H-purin-6-amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial techniques include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-9-(2-nitrobenzyl)-9H-purin-6-amine can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitrobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Reduction: N,N-Dimethyl-9-(2-aminobenzyl)-9H-purin-6-amine.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Oxidation: N,N-Dimethyl-9-(2-nitrobenzyl)-9H-purin-6-aldehyde or N,N-Dimethyl-9-(2-nitrobenzyl)-9H-purin-6-carboxylic acid.
Scientific Research Applications
N,N-Dimethyl-9-(2-nitrobenzyl)-9H-purin-6-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex purine derivatives.
Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-viral activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-9-(2-nitrobenzyl)-9H-purin-6-amine involves its interaction with specific molecular targets. The nitrobenzyl group can undergo reduction to form reactive intermediates that interact with cellular components. The purine ring structure allows it to mimic natural purine bases, potentially interfering with nucleic acid synthesis and function. These interactions can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-9-(2-aminobenzyl)-9H-purin-6-amine: Similar structure but with an amino group instead of a nitro group.
N,N-Dimethyl-9-(2-hydroxybenzyl)-9H-purin-6-amine: Similar structure but with a hydroxy group instead of a nitro group.
N,N-Dimethyl-9-(2-methylbenzyl)-9H-purin-6-amine: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
N,N-Dimethyl-9-(2-nitrobenzyl)-9H-purin-6-amine is unique due to the presence of the nitrobenzyl group, which imparts distinct chemical reactivity and biological activity. The nitro group can undergo reduction to form reactive intermediates, making this compound valuable for studying reduction reactions and their biological implications.
Properties
CAS No. |
10549-98-1 |
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Molecular Formula |
C14H14N6O2 |
Molecular Weight |
298.30 g/mol |
IUPAC Name |
N,N-dimethyl-9-[(2-nitrophenyl)methyl]purin-6-amine |
InChI |
InChI=1S/C14H14N6O2/c1-18(2)13-12-14(16-8-15-13)19(9-17-12)7-10-5-3-4-6-11(10)20(21)22/h3-6,8-9H,7H2,1-2H3 |
InChI Key |
JWSOGCJBXYWFDA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=NC2=C1N=CN2CC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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